Telmisartan glucuronide

Descripción general

Descripción

El telmisartán glucurónido es un metabolito farmacológicamente inactivo del telmisartán, un antagonista del receptor de angiotensina II utilizado principalmente en el tratamiento de la hipertensión. El telmisartán se metaboliza mínimamente en el hígado, y su principal metabolito, el telmisartán glucurónido, se forma a través de la conjugación con ácido glucurónico .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacokinetic Studies

- Telmisartan glucuronide is crucial in understanding the metabolism and excretion pathways of telmisartan. It helps elucidate how telmisartan is processed in the body, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that telmisartan exhibits nonlinear pharmacokinetics, which can be affected by factors such as dose and patient variability .

-

Drug Interaction Studies

- This compound is utilized to investigate potential interactions between telmisartan and other drugs metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects in patients receiving multiple medications .

- Toxicology Assessments

-

Physiologically Based Pharmacokinetic Modeling

- Advanced modeling techniques, such as the target-mediated drug disposition (TMDD)-physiologically based pharmacokinetic (PBPK) model, incorporate this compound to simulate its pharmacokinetic behavior alongside its parent compound. This approach allows researchers to predict how changes in dosing or patient characteristics might affect drug behavior in vivo .

Case Studies and Research Findings

- A study using a TMDD-PBPK model demonstrated that telmisartan's nonlinear pharmacokinetics could be attributed to receptor saturation at therapeutic doses. The model incorporated both telmisartan and its glucuronide metabolite to provide a comprehensive understanding of their pharmacokinetic profiles .

- In vivo studies indicated that after oral administration of radio-labeled telmisartan, approximately 11% of plasma radioactivity was attributed to its glucuronide metabolite within an hour post-administration, highlighting the importance of this metabolite in evaluating drug efficacy and safety .

Mecanismo De Acción

El telmisartán glucurónido en sí mismo es farmacológicamente inactivo. Su formación y excreción son cruciales para la farmacocinética general del telmisartán. El compuesto padre, telmisartán, ejerce sus efectos bloqueando selectivamente el receptor de angiotensina II tipo 1, lo que lleva a vasodilatación y reducción de la presión arterial .

Compuestos Similares:

Losartán Glucurónido: Otro metabolito glucurónido de un antagonista del receptor de angiotensina II, el losartán.

Valsartán Glucurónido: Un metabolito glucurónido del valsartán, otro bloqueador del receptor de angiotensina II.

Singularidad: El telmisartán glucurónido es único debido a su alta afinidad de unión a las proteínas plasmáticas y su metabolismo mínimo, lo que contribuye a la larga vida media del telmisartán . A diferencia de otros bloqueadores del receptor de angiotensina II, el telmisartán también exhibe actividad agonista parcial hacia el receptor gamma activado por proliferadores de peroxisomas, lo que proporciona beneficios metabólicos adicionales .

Análisis Bioquímico

Biochemical Properties

Telmisartan glucuronide interacts with various enzymes and proteins in the body. It is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . This interaction plays a crucial role in the absorption and distribution of this compound in the body .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate of P-glycoprotein, this compound can affect the function of this protein, influencing the transport of various substances across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, a study using positron emission tomography (PET) showed that the systemic bioavailability and hepatic distribution of radioactivity from Telmisartan increased non-linearly with dose .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study involving rats, the systemic bioavailability and hepatic distribution of Telmisartan increased non-linearly with dose

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as P-glycoprotein and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters like P-glycoprotein, which can affect its localization or accumulation . The distribution of this compound is also influenced by its absorption in the gastrointestinal tract and its hepatic distribution .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El telmisartán glucurónido se sintetiza a través de la glucuronidación del telmisartán. Este proceso involucra la enzima uridina difosfato-glucuronosiltransferasa (UGT), que cataliza la transferencia de ácido glucurónico desde la uridina difosfato-glucurónico al telmisartán .

Métodos de Producción Industrial: La producción industrial de telmisartán glucurónido típicamente involucra el uso de enzimas UGT recombinantes en un ambiente controlado de biorreactor. Las condiciones de reacción, incluyendo el pH, la temperatura y la concentración del sustrato, se optimizan para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El telmisartán glucurónido principalmente experimenta reacciones de hidrólisis y conjugación. Es relativamente estable y no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y Condiciones Comunes:

Hidrólisis: La hidrólisis ácida o enzimática puede descomponer el telmisartán glucurónido de nuevo en telmisartán y ácido glucurónico.

Productos Principales: El producto principal de la reacción de glucuronidación es el propio telmisartán glucurónido. La hidrólisis del telmisartán glucurónido produce telmisartán y ácido glucurónico .

Comparación Con Compuestos Similares

Losartan Glucuronide: Another glucuronide metabolite of an angiotensin II receptor antagonist, losartan.

Valsartan Glucuronide: A glucuronide metabolite of valsartan, another angiotensin II receptor blocker.

Uniqueness: Telmisartan glucuronide is unique due to its high binding affinity for plasma proteins and its minimal metabolism, which contributes to the long half-life of telmisartan . Unlike some other angiotensin II receptor blockers, telmisartan also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma, providing additional metabolic benefits .

Actividad Biológica

Telmisartan, an angiotensin II receptor antagonist, is extensively used in the management of hypertension. Its metabolic pathway primarily involves glucuronidation, leading to the formation of telmisartan glucuronide, which plays a significant role in its pharmacokinetics and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Metabolism and Pharmacokinetics

Telmisartan undergoes extensive metabolism, with glucuronidation being the principal pathway. The major metabolite identified is telmisartan 1-O-acylglucuronide , which accounts for a significant portion of telmisartan's metabolic clearance in humans and other mammals. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs) .

Key Findings on Metabolism

- Species Comparison : A study comparing liver microsomes from various species (cats, dogs, humans, and rats) revealed that cats exhibited the highest glucuronidation rates for telmisartan. The Michaelis-Menten kinetics for male and female cats showed values of 7.5 μM and 10 μM respectively, with values of 3.9 nmol/min/mg and 3.3 nmol/min/mg .

- UGT Enzyme Involvement : Human UGTs involved in telmisartan glucuronidation include UGT1A8, UGT1A7, and UGT1A9 . Notably, telmisartan does not appear to be a substrate for UGT1A6, indicating a unique metabolic profile in different species .

Biological Activity and Pharmacodynamics

The biological activity of this compound is crucial for its therapeutic effects. While telmisartan itself exhibits significant angiotensin II receptor antagonism, its glucuronide metabolite also contributes to its pharmacological profile.

Effects on Blood Pressure

Telmisartan effectively lowers blood pressure through its action on AT1 receptors. Studies have demonstrated that both telmisartan and its glucuronide metabolite can influence blood pressure regulation:

- Long-term Efficacy : In various animal models, telmisartan has shown sustained antihypertensive effects without rebound hypertension upon discontinuation .

- Kidney Protection : In patients with type 2 diabetes (T2D), telmisartan has been associated with reduced urinary albumin excretion, indicating renal protective effects. A correlation was noted between plasma exposure to telmisartan and reductions in urinary albumin-to-creatinine ratio (UACR) .

Case Studies

Two notable case studies highlight the adverse effects associated with telmisartan usage:

- Case Study 1 : A 69-year-old female patient developed myotoxicity after two weeks on telmisartan 80 mg daily. Elevated creatine kinase (CK) levels were observed (1228 IU/L), which normalized after switching to olmesartan .

- Case Study 2 : Another patient experienced generalized myalgia after ten days on the same dosage of telmisartan. CK levels were significantly high (975 IU/L) but returned to normal following a switch to candesartan . These cases suggest that while telmisartan is effective for hypertension, it may lead to significant muscle-related side effects in some patients.

Stability and Clearance of this compound

Telmisartan 1-O-acylglucuronide exhibits high chemical stability compared to other acylglucuronides. Studies indicate:

- Clearance Rates : Following intravenous administration in rats, the clearance rate for telmisartan 1-O-acylglucuronide was markedly higher than that of the parent compound .

- Protein Binding : The metabolite shows minimal covalent binding to human serum albumin, suggesting a lower risk of toxicity compared to other drugs .

Summary Table of Key Findings

| Aspect | Telmisartan | This compound |

|---|---|---|

| Major Metabolic Pathway | Glucuronidation | Active Metabolite |

| Key UGT Enzymes | UGT1A8, UGT1A7, UGT1A9 | N/A |

| Blood Pressure Effect | Significant | Contributes |

| Stability | Moderate | High |

| Clearance Rate | Lower | Higher |

| Adverse Effects | Myotoxicity reported | N/A |

Propiedades

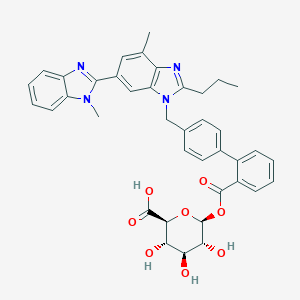

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBUBSULFIXAR-QQPFWGBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043598 | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250780-40-6 | |

| Record name | Telmisartan glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.